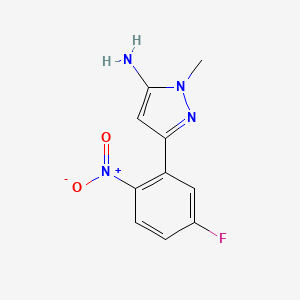
1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane is an organic compound characterized by the presence of a bromine atom and a trifluoropropyl group attached to a cyclohexane ring
Méthodes De Préparation
The synthesis of 1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane typically involves the reaction of cyclohexanol with 1,1,1-trifluoropropan-2-ol in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexanol.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with reduced functional groups.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and trifluoropropyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include nucleophilic substitution and electrophilic addition reactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane include:
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated saturated alcohol with similar trifluoromethyl group.
1,1,1-Trifluoro-2-bromoethane: Another compound with a trifluoromethyl group and bromine atom.
2-Bromo-1,1,1-trifluoropropane: A simpler structure with similar functional groups.
The uniqueness of this compound lies in its cyclohexane ring, which imparts distinct chemical properties and reactivity compared to linear or simpler cyclic compounds.
Propriétés
Formule moléculaire |
C9H14BrF3O |
|---|---|
Poids moléculaire |
275.11 g/mol |
Nom IUPAC |
1-bromo-2-(1,1,1-trifluoropropan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C9H14BrF3O/c1-6(9(11,12)13)14-8-5-3-2-4-7(8)10/h6-8H,2-5H2,1H3 |
Clé InChI |
RJYPJCQYCUPTFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(F)(F)F)OC1CCCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)


![N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15318975.png)


![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)


![3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)
![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)

